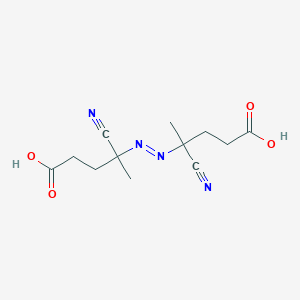
4,4'-偶氮双(4-氰基戊酸)
描述
4,4’-Azobis(4-cyanovaleric acid) is a chemical compound with the molecular formula C16H20N4O4 and CAS registry number 2638-94-0 . It is characterized by its azo and carboxylic acid functional groups. This compound is widely used as an initiator in radical polymerization processes due to its ability to generate free radicals upon decomposition .
科学研究应用
4,4’-Azobis(4-cyanovaleric acid) has a wide range of applications in scientific research. In chemistry, it is used as an initiator for the polymerization of various monomers, including styrene, polyvinyl chloride, polyacrylonitrile, and polyvinyl alcohol . In biology, it is used to study lipid peroxidation and other radical-induced processes . In medicine, it has been used in research on drug delivery systems and the development of new materials . Industrially, it is used in the production of synthetic fibers and other polymer-based products .
作用机制
Target of Action
The primary target of 4,4’-Azobis(4-cyanovaleric acid) (ACVA) is the lipid molecules in biological systems . It acts as an azo-initiator that induces lipid peroxidation .
Mode of Action
ACVA interacts with lipid molecules through a process known as lipid peroxidation . This process involves the oxidation of lipids in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This interaction and the subsequent changes are part of the radical polymerization process .
Biochemical Pathways
ACVA affects the lipid metabolic pathways. The peroxidation process induced by ACVA can lead to the formation of different reactive species and downstream products, which can further interact with other biomolecules and potentially disrupt cellular functions .
Pharmacokinetics
Given its role as a radical initiator in polymer synthesis, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its formulation and the specific environment in which it’s used .
Result of Action
The primary molecular effect of ACVA’s action is the induction of lipid peroxidation, leading to the formation of peroxides and free radicals . At the cellular level, this can cause damage to cell membranes, potentially leading to cell dysfunction or cell death .
Action Environment
The action, efficacy, and stability of ACVA can be influenced by various environmental factors. For instance, its effectiveness as a radical initiator can be affected by temperature, as higher temperatures can trigger thermal runaway accidents due to its specific –N=N– structure . Therefore, careful control of environmental conditions is crucial when using ACVA .
生化分析
Biochemical Properties
4,4’-Azobis(4-cyanovaleric acid) is an azo-initiator that plays a significant role in biochemical reactions . It is involved in the polymerization of styrene in ethyl alcohol
Cellular Effects
It is known to induce lipid peroxidation of sunflower oil , which suggests it may have an impact on cellular processes related to lipid metabolism
Molecular Mechanism
The molecular mechanism of 4,4’-Azobis(4-cyanovaleric acid) involves the initiation of free radical reactions . The nitrogen-to-nitrogen double bond in the compound can easily break to form free radicals during the decomposition process, which makes the combination with other chemical substances efficient .
Temporal Effects in Laboratory Settings
4,4’-Azobis(4-cyanovaleric acid) has a complex decomposition process with four mass loss stages during its pyrolysis . The heat release mainly occurs in the first and final decomposition stages . It has the lowest apparent activation energy (91 kJ mol −1) and the highest heat release (4706 J g −1) compared with some commonly used azos .
Metabolic Pathways
Given its role as an azo-initiator in the polymerization process , it may interact with enzymes or cofactors involved in polymer synthesis.
准备方法
4,4’-Azobis(4-cyanovaleric acid) can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanovaleric acid with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then coupled with another molecule of 4-cyanovaleric acid to form the azo compound . Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
4,4’-Azobis(4-cyanovaleric acid) primarily undergoes radical decomposition reactions. Upon heating, the nitrogen-to-nitrogen double bond (–N=N–) in the compound breaks, forming free radicals . These radicals can initiate polymerization reactions by reacting with monomers such as styrene, leading to the formation of polymers . The compound can also induce lipid peroxidation in biological systems . Common reagents used in these reactions include various monomers and solvents like ethyl alcohol .
相似化合物的比较
4,4’-Azobis(4-cyanovaleric acid) is similar to other azo compounds such as 2,2’-Azobis(2-methylpropionitrile) and 1,1’-Azobis(cyclohexanecarbonitrile) . it is unique in its ability to induce lipid peroxidation and its specific decomposition characteristics . Compared to other azo initiators, 4,4’-Azobis(4-cyanovaleric acid) has a lower activation energy and higher heat release during decomposition, making it more efficient in initiating polymerization reactions .
属性
IUPAC Name |
4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXXTYGQYWRHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044629, DTXSID00859752 | |
| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2638-94-0, 1041193-98-9 | |
| Record name | 4,4-Azobis(4-cyanovaleric acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2638-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2638-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-azobis[4-cyanovaleric] acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
